6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrimidin-4-amine Derivatives
The synthesis of substituted pyrimidin-4-amines typically involves:
- Construction of the pyrimidine ring through cyclization reactions using appropriate precursors such as amidines, cyanoacetates, or urea derivatives.
- Functional group transformations at the 2-, 4-, and 6-positions to introduce amino, methyl, hydroxy, or alkyl substituents.
- Alkylation or amination steps to install alkyl side chains like 2,2-dimethylpropyl groups.
Preparation of 4-Amino-2,6-Substituted Pyrimidines
A notable approach involves the synthesis of 4-amino-2,6-dimethoxypyrimidine via a two-step cyclization and methylation process starting from cyanoacetate and urea:
Step 1: Cyclization
Sodium metal is dissolved in a solvent, followed by the dropwise addition of cyanoacetate and urea. The mixture undergoes reflux to form 4-amino-2,6(1H,3H)-pyrimidinedione. After filtration and neutralization, the intermediate is isolated as a solid.Step 2: Methylation
The intermediate is methylated using a methylating agent in the presence of a solid alkali and a phase transfer catalyst at 60–80 °C for 8–10 hours. The product, 4-amino-2,6-dimethoxypyrimidine, is obtained after filtration and solvent removal.
This method is advantageous due to its simplified operation, higher yield, and reduced environmental impact compared to traditional methods involving toxic chlorinating agents like phosphorus oxychloride.
Synthesis of 4,6-Dihydroxy-2-methylpyrimidine as a Key Intermediate
A related pyrimidine, 4,6-dihydroxy-2-methylpyrimidine, can be prepared via:
- Reaction of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions.
- The mixture is warmed to 18–25 °C and stirred for 3–5 hours.
- Methanol is removed by reduced pressure distillation.
- The residue is dissolved in water, acidified to pH 1–2, and crystallized at 0 °C for 3–5 hours.
- The solid product is filtered, washed with cold methanol-water mixtures, and dried.
This method uses triphosgene as a safer alternative to toxic reagents like POCl3 and phosgene, making it suitable for industrial-scale synthesis with yields around 86–87%.
Introduction of the 2,2-Dimethylpropyl Side Chain at the 6-Position
While the above methods focus on the pyrimidine core and hydroxyl or methoxy substitutions, the installation of the bulky 2,2-dimethylpropyl group at the 6-position typically requires alkylation or substitution reactions on the pyrimidine ring:
Alkylation via Nucleophilic Substitution:
The 6-position hydroxyl or halogen substituent (e.g., from 4,6-dihydroxy-2-methylpyrimidine or its chlorinated derivatives) can be displaced by nucleophilic attack from a 2,2-dimethylpropyl nucleophile or via an organometallic reagent bearing the 2,2-dimethylpropyl group.Reductive Amination or Amine Coupling:
Alternatively, the 6-position can be functionalized through amination reactions using 2,2-dimethylpropylamine derivatives under coupling conditions.
Although explicit protocols for this step are scarce in the searched literature, analogous methods in pyrimidine chemistry involve coupling reagents such as HOBt, HCTU, and bases like DIEA in solvents like DMA or THF to achieve amination or alkylation.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Industrial Relevance
- The use of triphosgene instead of POCl3 or phosgene significantly reduces environmental hazards and toxicity in pyrimidine intermediate synthesis, facilitating safer scale-up.
- Phase transfer catalysis and controlled methylation conditions improve yield and purity of methoxy-substituted pyrimidines, which can be further functionalized.
- Coupling reagents such as HOBt and HCTU enable efficient amine coupling to introduce bulky alkyl groups like 2,2-dimethylpropyl, although specific optimization is necessary depending on substrate reactivity.
- The described methods collectively provide a modular approach to synthesize 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine by first preparing the pyrimidine core, functionalizing necessary positions, and finally introducing the bulky alkylamine substituent.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert
Biological Activity
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleotides, which positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and molecular biology.
The molecular formula of this compound is C₁₁H₁₈N₄. Its structure includes a pyrimidine ring substituted with a bulky dimethylpropyl group and an amino group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcriptional activity and cell cycle progression. Inhibition of CDK9 can lead to reduced proliferation of cancer cells and increased apoptosis, making this compound a potential anticancer agent .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound showed significant cytotoxicity against breast carcinoma cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- CDK9 Inhibition : Research has demonstrated that this compound selectively inhibits CDK9 among other kinases, leading to decreased expression of anti-apoptotic proteins such as Mcl-1. This mechanism suggests its potential utility in treating hyper-proliferative diseases like cancer .
- Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against several pathogens. Results indicated that it possesses broad-spectrum activity, comparable or superior to existing antimicrobial agents .
Research Findings
Recent studies have further elucidated the biological profile of this compound:
- In vitro Studies : Various assays have confirmed its ability to inhibit cell growth across multiple cancer cell lines while maintaining selective toxicity towards malignant cells over normal cells.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups receiving no treatment or standard therapies .
Comparison with Similar Compounds
Key Observations :
- Bulky Alkyl vs.
- Electron-Donating vs. Withdrawing Groups : The 2-methyl group (electron-donating) contrasts with electron-withdrawing substituents like nitro or trifluoromethyl in analogs (e.g., compound BY7 ), which could alter electronic distribution and binding interactions.
Physicochemical Properties and Spectral Data
Key data from analogs (Table 2):
Insights :
- The target compound’s NH₂ and alkyl groups may produce IR peaks near 3355 cm⁻¹ (N-H stretch) and 2960 cm⁻¹ (C-H alkyl), similar to compound 20 .
- $ ^1H $ NMR signals for the 2-methyl group would appear near δ 2.3–2.5 ppm, while the 6-(2,2-dimethylpropyl) group’s protons may resonate as a singlet near δ 1.0–1.2 ppm.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
